molecular formula C17H17F2NO4S B2951597 N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 923065-44-5

N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2951597
CAS No.: 923065-44-5
M. Wt: 369.38
InChI Key: WPBWJIMOBITMOY-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic compound featuring a butanamide backbone with a sulfonyl group linked to a 4-methoxyphenyl ring and an amide nitrogen bonded to a 2,4-difluorophenyl group. This structure combines aryl sulfonyl and fluorinated aromatic motifs, which are commonly associated with enhanced metabolic stability, receptor selectivity, and bioavailability in medicinal and agrochemical applications .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO4S/c1-24-13-5-7-14(8-6-13)25(22,23)10-2-3-17(21)20-16-9-4-12(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBWJIMOBITMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C16H16F2N2O4S
  • Molecular Weight : 370.37 g/mol
  • CAS Number : [Not provided in the search results]

The compound exhibits its biological activity primarily through interactions with specific biological targets, particularly enzymes and receptors involved in various pathways. The presence of the difluorophenyl and methoxyphenyl groups enhances its lipophilicity and ability to penetrate biological membranes, which is crucial for its pharmacological effects.

Biological Activities

  • Antiviral Activity
    • Recent studies have explored the compound's potential as an antiviral agent, particularly against SARS-CoV-2. In silico docking studies have indicated that derivatives of similar structures show promising binding affinities to viral proteases, suggesting that this compound may exhibit similar properties. Binding energies in related compounds ranged from -6.54 to -7.33 kcal/mol, indicating strong interactions with viral targets .
  • Antimicrobial Properties
    • The compound's sulfonamide moiety is known for its antimicrobial activity. Sulfonamides are widely recognized for their ability to inhibit bacterial growth by interfering with folate synthesis pathways. Investigations into related compounds have shown effective inhibition against various bacterial strains, suggesting that this compound may possess similar properties .
  • Anti-inflammatory Effects
    • Compounds containing sulfonamide groups often exhibit anti-inflammatory properties. Research indicates that derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which are critical in the synthesis of pro-inflammatory mediators .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of viral proteases
AntimicrobialFolate synthesis inhibition
Anti-inflammatoryCOX inhibition

Case Study: Antiviral Potential Against SARS-CoV-2

A study conducted on structurally similar compounds revealed that certain derivatives showed effective binding to the main protease (Mpro) of SARS-CoV-2. The top candidates exhibited lower energy differences between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), indicating favorable electronic properties for drug design .

Comparison with Similar Compounds

Key Structural Features :

  • 4-Methoxyphenylsulfonyl group : Enhances solubility and electronic interactions via the sulfonyl moiety and methoxy substituent.
  • 2,4-Difluorophenyl group : Fluorination improves lipophilicity and resistance to oxidative metabolism.

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with six analogues identified in the evidence, focusing on molecular features and inferred properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Evidence ID
N-(2,4-Difluorophenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide (Target) C₁₇H₁₆F₂N₂O₄S 382.38 2,4-Difluorophenyl, 4-methoxyphenylsulfonyl Balanced lipophilicity; potential CNS activity due to fluorine substituents
Sch225336 (Bis-sulfone CB2 agonist) C₂₃H₂₈N₂O₇S₂ 524.61 Bis-sulfone, 4-methoxy-2-sulfonylphenyl, ethyl-methanesulfonamide CB2 receptor selectivity; complex pharmacokinetics
4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide C₂₀H₂₀N₄O₃S 396.46 Pyrimidinylsulfamoyl, phenylbutanamide Heterocyclic sulfamoyl group; possible kinase inhibition
4-(4-Chloro-2-methylphenoxy)-N-[4-(pyrrolidin-1-sulfonyl)phenyl]butanamide C₂₁H₂₅ClN₂O₄S 452.95 Chlorophenoxy, pyrrolidine-sulfonyl High logP (lipophilic); agrochemical applications
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide C₁₈H₁₆Cl₂N₂O₃ 379.24 Dichlorophenoxy, acetylphenyl Halogenated phenoxy group; potential herbicide activity
4-((4-Methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide C₂₂H₂₀N₂O₄S₂ 440.50 Naphthothiazole, 4-methoxyphenylsulfonyl Extended aromatic system; possible fluorescence properties

Functional Group Impact on Properties

  • Sulfonyl vs.
  • Fluorine vs. Chlorine : The 2,4-difluorophenyl group in the target compound may confer better blood-brain barrier penetration than chlorinated analogues (e.g., ), as fluorine’s smaller size reduces steric hindrance .
  • Methoxy vs. Pyrrolidine Substituents : The 4-methoxyphenylsulfonyl group enhances water solubility relative to pyrrolidine-sulfonyl derivatives (), which are more lipophilic and prone to accumulate in fatty tissues .

Q & A

Q. How to address low reproducibility in enzyme inhibition assays?

  • Methodology : Standardize assay conditions (buffer pH, DMSO concentration ≤1%). Include positive controls (e.g., known inhibitors) in each plate. For time-dependent inhibition, pre-incubate the compound with the enzyme. Use statistical tools (e.g., Grubbs’ test) to identify outliers. Confirm results with orthogonal methods (e.g., SPR for binding kinetics) .

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